molecular formula C17H19NO3 B7491983 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide

2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide

Cat. No. B7491983
M. Wt: 285.34 g/mol
InChI Key: SRLWQADFQMZJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide, also known as DMPO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a spin trap agent for detecting and analyzing free radicals. DMPO is a stable nitroxide radical that can be used to identify and measure free radicals in a variety of biological systems.

Mechanism of Action

2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide works by reacting with free radicals to form stable adducts, which can be detected and analyzed using a variety of techniques, including electron spin resonance (ESR) spectroscopy. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide reacts with a variety of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide can also react with other reactive species, including singlet oxygen and peroxynitrite.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide can protect cells from oxidative stress and reduce the production of reactive oxygen species. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide can protect against a variety of diseases and conditions, including ischemia-reperfusion injury, neurodegeneration, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide in lab experiments is its stability. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide is a stable nitroxide radical that can be easily synthesized and stored. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide is also relatively inexpensive and can be used in a variety of experimental systems. However, there are also some limitations to using 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide in lab experiments. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide can react with other molecules in biological systems, leading to the formation of artifacts that can interfere with the analysis of free radicals. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide can also be toxic at high concentrations, and its effects on biological systems are not well understood.

Future Directions

There are several future directions for research on 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide. One area of research is the development of new spin trap agents that are more specific and selective for certain types of free radicals. Another area of research is the development of new techniques for analyzing free radicals in biological systems, including the use of imaging techniques and mass spectrometry. Finally, there is a need for more research on the physiological effects of 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide, including its potential use as a therapeutic agent for the treatment of various diseases and conditions.

Synthesis Methods

2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethyl-2,4-hexadiene with nitric oxide in the presence of a catalyst, or the reaction of 2,4-dimethyl-2,4-hexadiene with nitric oxide in the presence of a radical initiator. The most commonly used method for synthesizing 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide involves the reaction of 2,4-dimethyl-2,4-hexadiene with nitrosyl chloride in the presence of a catalyst.

Scientific Research Applications

2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide is widely used in scientific research as a spin trap agent for detecting and analyzing free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to a variety of diseases and conditions. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide can be used to measure the levels of free radicals in a variety of biological systems, including cells, tissues, and organs. 2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide is also used in the study of oxidative stress, which is a condition that occurs when there is an imbalance between the production of free radicals and the body's ability to neutralize them.

properties

IUPAC Name

2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-10-7-5-6-8-14(10)12(3)18-17(20)16-11(2)9-15(19)21-13(16)4/h5-9,12H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLWQADFQMZJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C2=C(OC(=O)C=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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